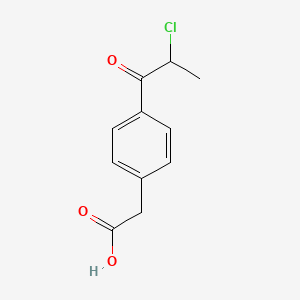

4-(2-Chloropropionyl)phenylacetic acid

Descripción general

Descripción

4-(2-Chloropropionyl)phenylacetic acid is a compound with the molecular formula C11H11ClO3 and a molecular weight of 226.66 . It is used as a photolabile linker in solid-phase peptide synthesis .

Molecular Structure Analysis

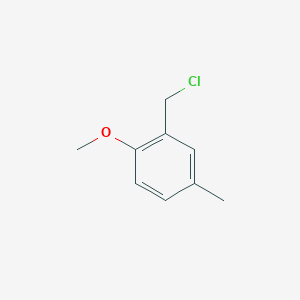

The molecular structure of 4-(2-Chloropropionyl)phenylacetic acid is represented by the SMILES stringCC(Cl)C(=O)c1ccc(CC(O)=O)cc1 . This indicates that the compound contains a chloropropionyl group attached to a phenylacetic acid group.

Aplicaciones Científicas De Investigación

Antitumor Activity and Mechanism

4-Bis(2-chloroethyl)aminophenylacetic acid, a major metabolite of the cancer chemotherapeutic agent chlorambucil, demonstrates high antitumor activity. Research reveals its decomposition in aqueous solutions through a mechanism involving the formation of an aziridinium ion intermediate, followed by external nucleophile attack. This information is pivotal in clinical evaluations of chlorambucil's efficacy and bioavailability (Pettersson-Fernholm et al., 1999).

Synthesis for Peptide Synthesis

A study on the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids describes a process involving esterification of BOC-amino acids, followed by Collins oxidation and oxidation with sodium chlorite. These acids play a crucial role in solid-phase peptide synthesis, with overall yields ranging from 58 to 69% (Plaue & Heissler, 1987).

Antimicrobial Studies

Research on (4-oxo-thiazolidinyl)sulfonamides bearing quinazolin-4(3H)ones, derived from 2-[(2,6-Dichlorophenyl)amino]phenylacetic acid, highlights their significant antibacterial and antifungal activities. These compounds are evaluated against various bacteria and fungi, showing remarkable effectiveness (Patel et al., 2010).

Herbicidal Activity

A classic study investigates the impact of chlorine atoms on the plant growth-regulating activity of certain benzoic and phenoxyacetic acids. The research notes the significant effect of such compounds, including phenylacetic acids, on selective weed control (Pybus et al., 1958).

Photolabile Support for Peptide Synthesis

The synthesis of a photolabile 4-(2-Chloropropionyl)phenylacetoxy-polyethylene glycol support and its application in liquid phase peptide synthesis is described. This innovative support allows for the quantitative removal of a protected pentapeptide by irradiation at 350 nm, demonstrating its utility in peptide synthesis (Tjoeng & Heavner, 1983).

Removal from Aqueous Streams

Phenylacetic acid, including its derivatives, finds extensive use in biotechnology and pharmaceuticals. The recovery of phenylacetic acid from aqueous streams is critical, given its wide range of biological and medicinal activities. Various separation methods like adsorption and extraction are analyzed for their efficiency in this process (Madan & Wasewar, 2017).

Auxin Regulator in Plant Growth

Studies on new derivatives of phenylacetic acid (PAA) have shown their influence on tobacco callus tissue growth. These compounds, serving as auxin regulators, demonstrate a higher stimulating effect on biomass accumulation compared to widely-used auxins (Yonova et al., 1994).

Propiedades

IUPAC Name |

2-[4-(2-chloropropanoyl)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-7(12)11(15)9-4-2-8(3-5-9)6-10(13)14/h2-5,7H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYKQUPRADSJCQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405342 | |

| Record name | 4-(2-Chloropropionyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloropropionyl)phenylacetic acid | |

CAS RN |

84098-73-7 | |

| Record name | 4-(2-Chloropropionyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-Chloropropionyl)phenylacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

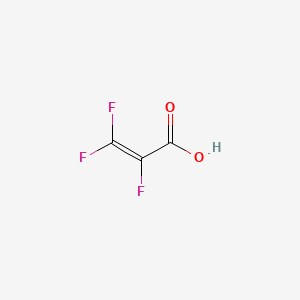

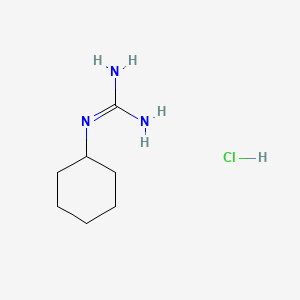

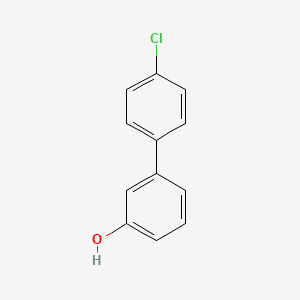

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.